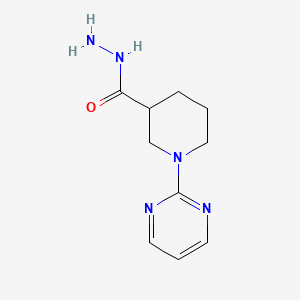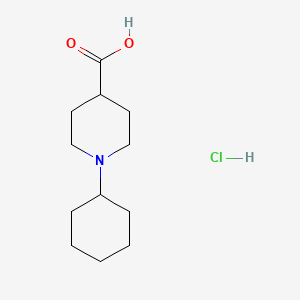
4-Hydroxybenzothiazole-2-carboxaldehyde
Vue d'ensemble
Description
4-Hydroxybenzothiazole-2-carboxaldehyde is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the 4-position and a formyl group at the 2-position. This compound is a yellow crystalline solid with a molecular formula of C8H5NO2S and a molecular weight of 183.2 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzothiazole-2-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with formylbenzoic acid under acidic conditions. Another method includes the condensation of 2-aminobenzenethiol with formylbenzoic acid, followed by oxidation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of green chemistry principles. This includes the use of environmentally benign reagents and catalysts, as well as energy-efficient processes. For example, the visible light-induced, metal-free, and oxidant-free cyclization of ortho-isocyanoaryl thioethers with ethers provides an efficient route to benzothiazoles functionalized with ether groups .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Hydroxybenzothiazole-2-carboxylic acid.
Reduction: 4-Hydroxybenzothiazole-2-methanol.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxybenzothiazole-2-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s hydroxyl and formyl groups play crucial roles in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Investigated for its antimicrobial and anticancer properties.
Benzothiazole: A parent compound with diverse applications in various fields
Uniqueness
4-Hydroxybenzothiazole-2-carboxaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and formyl groups enable it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
4-hydroxy-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-9-8-5(11)2-1-3-6(8)12-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWKVIFXTJIDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1388725.png)






![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
